4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound characterized by a fused pyridine and pyrrole structure. The compound features a bromine atom at the 4-position and an oxide group at the 7-position, which contribute to its unique chemical properties and potential biological activities. It is primarily utilized in medicinal chemistry and organic synthesis as a building block for more complex molecules.
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves two main steps: bromination and oxidation.
Bromination: The process begins with the bromination of 1H-pyrrolo[2,3-b]pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the desired 4-position.
Oxidation: Following bromination, the resultant compound undergoes oxidation to form the oxide group at the 7-position. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) which facilitate this transformation .
In industrial settings, these reactions can be optimized for large-scale production using continuous flow reactors to enhance yield and purity. Automated systems may also be employed to maintain consistent reaction conditions throughout the synthesis process.
The molecular structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide features a fused bicyclic framework consisting of a pyrrole ring and a pyridine ring. The presence of both a bromine atom and an oxide group significantly influences its reactivity.
Key structural data includes:
4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide can participate in various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles via nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo further oxidation or reduction reactions depending on the reagents used.
Cross-Coupling Reactions: It is capable of participating in cross-coupling reactions such as Suzuki or Sonogashira coupling, which are essential for forming carbon-carbon bonds in organic synthesis .
Reagents commonly employed include:
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide has been studied primarily in relation to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs).
Research indicates that this compound interacts with FGFRs by inhibiting their activity, which is crucial in various tumor types due to abnormal FGFR signaling pathways. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in affected cells, making it a potential candidate for cancer therapy .
4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is typically characterized by:
Key chemical properties include:
Relevant analyses often focus on its reactivity due to the presence of both halogen and oxide functionalities, which can influence its behavior in various chemical environments .
4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide has several significant applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents targeting FGFRs.
Organic Synthesis: The compound is utilized as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: It is investigated for potential biological activities, including anticancer and antimicrobial properties, making it valuable in drug discovery and development efforts .
Retrosynthetic deconstruction of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 640735-27-9; C₇H₅BrN₂O, MW: 213.03) reveals three strategic bond disconnections [2] [4]:
Table 1: Key Retrosynthetic Precursors
Precursor Compound | CAS Number | Role in Synthesis |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine 7-oxide | 55052-24-9 | Direct substrate for C-4 bromination |
4-Bromo-1H-pyrrolo[2,3-b]pyridine | 348640-06-2 | Substrate for N-7 oxidation |
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | - | Core structure for sequential functionalization |
The analysis prioritizes the bromination-after-oxidation pathway due to the superior directing effect of the N-oxide moiety, which enhances C-4 electrophilic substitution [4] [7].
N-Oxidation of pyrrolopyridines serves dual purposes: activating the pyridine ring for electrophilic substitution and enabling metal-catalyzed cross-coupling reactions. Key methodologies include:
Table 2: N-Oxidation Methods for Pyrrolopyridines
Oxidizing System | Conditions | Yield (%) | Key Advantages/Limitations |
---|---|---|---|
mCPBA/DCM | 0°C→25°C, 4–6 h | 85 | High efficiency; risk of over-oxidation |
H₂O₂/AcOH | 80°C, 6 h | 78 | Low cost; potential hydrolysis byproducts |
Na₂WO₄·2H₂O/H₂O₂ | 50°C, pH 5, 3 h | 95 | Eco-friendly, high selectivity; requires pH control |
The N-oxide group significantly alters electronic distribution, reducing the pyridine ring's LUMO energy and facilitating C-4 bromination without requiring metal catalysts [4] [7].
The order of bromination and oxidation critically impacts regioselectivity and yield:
Table 3: Sequence-Dependent Efficiency Comparison
Synthetic Sequence | Key Conditions | Isolated Yield (%) | Regioselectivity Issues |
---|---|---|---|
Bromination-after-oxidation | NBS, DMF, 25°C | 92 | None (C-4 exclusive) |
Oxidation-after-bromination | 1. AlCl₃/Br₂, 2. mCPBA | 78 (2 steps) | C-5 dibromination (5–10%) |
Protected oxidation-after-bromination | 1. SEM protection, 2. Br₂, 3. mCPBA, 4. Deprotection | 65 (4 steps) | Deprotection-induced side products |
Optimized protocols prioritize bromination-after-oxidation due to fewer steps, higher yields, and elimination of protecting groups [4] [7].
Catalysts enable regioselective N-oxidation and mitigate over-oxidation:
Catalyst selection hinges on substrate halogenation: Tungsten systems excel for late-stage oxidation of halogenated intermediates, while palladium catalysts are reserved for non-halogenated precursors in tandem reactions [4] [6].
Table 4: Catalytic Systems for 7-Oxide Formation
Catalyst | Oxidant | Selectivity (%) | Reaction Time | Key Application Context |
---|---|---|---|---|
Na₂WO₄·2H₂O (5 mol%) | H₂O₂ | >99 | 3 h | Halogenated substrates |
Pd(OAc)₂/RuPhos (3 mol%) | O₂ | 85 (7-oxide) | 12 h | Tandem N-oxidation/coupling |
Acridinium salt (10 mol%) | O₂/UV | 85 (7-oxide) | 24 h | Metal-free synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: